2-[(2-Methoxyethyl)amino]acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyethylamino)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-8-5-4-7-3-2-6/h7H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHLBNPXQYHPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-34-0 | |
| Record name | 2-[(2-methoxyethyl)amino]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Preparation
Established Synthetic Pathways for 2-[(2-Methoxyethyl)amino]acetonitrile
The most prominent and well-established method for the synthesis of α-aminonitriles, including N-substituted derivatives like this compound, is the Strecker synthesis . nih.govwikipedia.orgorganic-chemistry.org This versatile reaction is a three-component condensation that brings together an aldehyde, an amine, and a cyanide source. nih.govwikipedia.org
For the specific synthesis of this compound, the probable reactants would be:
Aldehyde: Formaldehyde (methanal)
Amine: 2-Methoxyethylamine
Cyanide Source: Hydrogen cyanide (HCN) or, more commonly, a salt such as potassium cyanide (KCN) or sodium cyanide (NaCN) used in conjunction with a proton source. nrochemistry.commasterorganicchemistry.com
The reaction mechanism proceeds in two main stages. First, the 2-methoxyethylamine reacts with formaldehyde to form an intermediate imine (or more accurately, an iminium ion under acidic conditions). wikipedia.orgmasterorganicchemistry.com Subsequently, the cyanide ion acts as a nucleophile, attacking the iminium ion to form the final product, this compound. wikipedia.orgmasterorganicchemistry.com The use of primary or secondary amines in the Strecker synthesis is a standard approach to produce N-substituted α-amino acids and their nitrile precursors. wikipedia.org
| Reactant Type | Specific Compound | Role in Reaction |
|---|---|---|
| Aldehyde | Formaldehyde | Provides the central carbon and the nitrile-bearing carbon. |
| Amine | 2-Methoxyethylamine | Introduces the N-(2-methoxyethyl) substituent. |
| Cyanide Source | KCN / NaCN | Provides the nitrile group (-CN). |
Another potential, though less direct, pathway for forming the C-N bond is through reductive amination . This method typically involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to an amine. harvard.edulibretexts.org While primarily used for synthesizing amines, modifications of this approach could potentially be employed.
Synthesis of Key Precursors (e.g., 2-Methoxyethylamine) for its Formation
The availability and synthesis of the key precursor, 2-methoxyethylamine, are crucial for the preparation of the target compound. 2-Methoxyethylamine (CAS No: 109-85-3) is a versatile chemical intermediate. nih.gov
Industrially, 2-methoxyethylamine can be produced through several methods, though some involve harsh conditions. One method is the high-temperature and high-pressure reaction of ethylene glycol monomethyl ether with ammonia, often catalyzed by nickel or alumina. google.com Another industrial route is the reduction of methoxyacetonitrile. google.com These methods can suffer from low yields (6-17%) and require specialized equipment due to the severe reaction conditions. google.com
A more accessible laboratory-scale synthesis involves a multi-step process starting from ethanolamine and a benzaldehyde derivative. This method proceeds through the formation of a benzyl imine intermediate, followed by methylation and subsequent deprotection and purification steps. This pathway can achieve a total yield of 56-84% with high purity (>99.7%). google.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Key parameters for optimization include:
Temperature and Pressure: The rate of reaction can be significantly influenced by temperature. Careful control is needed to ensure the reaction proceeds at a reasonable rate without promoting side reactions or decomposition of reactants or products. deskera.com
Reactant Concentration and Stoichiometry: Adjusting the concentration and ratio of reactants can shift the reaction equilibrium to favor product formation. For instance, using an excess of one of the cheaper reactants can drive the reaction to completion. deskera.com
Catalysis: The use of catalysts can accelerate the reaction and improve selectivity. Research into the Strecker reaction has explored various catalysts to enhance reaction yields. nih.govacs.org For instance, the reaction can be acid-promoted, and the choice of acid can influence the outcome. organic-chemistry.org
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction rate and outcome.
pH Control: Maintaining the optimal pH is crucial, especially when using cyanide salts, to ensure the in-situ generation of HCN without it being lost from the reaction mixture.
A systematic approach, varying one parameter at a time while keeping others constant, is typically employed to identify the optimal conditions for a specific synthesis. deskera.comazom.com
| Parameter | Considerations for Optimization | Potential Impact |
|---|---|---|
| Temperature | Balance reaction rate against potential for side reactions or decomposition. | Yield, Purity |
| Concentration | Ensure sufficient concentration for reaction to proceed efficiently. | Reaction Rate, Yield |
| Catalyst | Investigate different acid or Lewis acid catalysts. | Reaction Rate, Selectivity |
| Solvent | Select a solvent that provides good solubility for all reactants. | Yield, Ease of Workup |
Green Chemistry Principles in Synthesis Design
Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally sustainable processes.
Atom Economy: The Strecker synthesis is a multi-component reaction, which is generally considered favorable from a green chemistry perspective as it can lead to higher atom economy by incorporating multiple reactant molecules into the final product in a single step. acs.org
Use of Greener Solvents: A significant focus of green chemistry is the replacement of hazardous solvents. Traditional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are being replaced with greener alternatives. nih.gov Solvent selection guides from major pharmaceutical companies and academic institutions can help in choosing more environmentally benign options. colorado.edu For reactions like the one described, solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be considered as potential replacements for less desirable solvents. biotage.com Acetonitrile (B52724) itself is sometimes considered a greener option as it is a byproduct of the industrial production of acrylonitrile. reddit.com
Biocatalysis: An emerging area in green chemistry is the use of enzymes as catalysts. Biocatalytic methods are being developed for the asymmetric synthesis of N-alkylated amino acids, which are structurally related to the target molecule. nih.gov Such methods offer high selectivity under mild reaction conditions, significantly reducing the environmental impact. nih.gov While a specific biocatalyst for this compound may not be established, this represents a promising avenue for future research.
By considering these principles, the synthesis of this compound can be designed to be not only efficient but also minimally impactful on the environment.
Reaction Mechanisms and Fundamental Reactivity
Exploration of Nitrile-Stabilized Carbanion Chemistry
A defining feature of the reactivity of 2-[(2-Methoxyethyl)amino]acetonitrile involves the methylene (B1212753) group positioned between the amino and cyano functionalities (the α-carbon). The protons on this carbon are acidic and can be removed by a suitable base to form a nitrile-stabilized carbanion. The stability of this carbanion is crucial for its utility in synthetic chemistry, particularly in the formation of new carbon-carbon bonds. acs.orgyoutube.com
The stabilization arises from two primary electronic effects exerted by the adjacent nitrile group:
Inductive Effect: The electronegative nitrogen atom in the cyano group (–C≡N) withdraws electron density from the α-carbon, helping to delocalize and stabilize the negative charge of the carbanion.
Resonance Effect: The negative charge of the carbanion can be delocalized onto the nitrogen atom through resonance, forming a ketenimine-like structure. This delocalization significantly contributes to the stability of the anion.
Ab initio theoretical studies on analogous nitrile-stabilized carbanions, such as the (4-nitrophenyl)acetonitrile carbanion, have provided detailed insights into the structural changes that accompany carbanion formation. doi.orgresearchgate.net Upon deprotonation, the α-carbon atom transitions from a tetrahedral (sp³) geometry to a planar (sp²) configuration. doi.orgresearchgate.net This change in hybridization facilitates the delocalization of the negative charge across the π-system. The charge is not localized solely on the carbon but is distributed over the carbanionic center and the cyano group. doi.org
| Stabilizing Factor | Description | Structural Implication |
|---|---|---|
| Inductive Effect | The electronegative cyano group pulls electron density away from the α-carbon, dispersing the negative charge. | Increased acidity of α-protons compared to a simple alkane. |
| Resonance Delocalization | The lone pair of the carbanion is in conjugation with the C≡N triple bond, allowing the negative charge to be shared with the nitrogen atom. | Change in hybridization of the α-carbon from sp³ to sp². The carbanionic center becomes planar. doi.orgresearchgate.net |
The formation of this stabilized carbanion makes this compound a potent nucleophile for reactions such as alkylation and acylation, enabling the extension of the carbon chain at the α-position. youtube.com
Nucleophilic and Electrophilic Reactivity of the Acetonitrile (B52724) Moiety
The this compound molecule possesses both nucleophilic and electrophilic centers, leading to a rich and sometimes complex reactivity profile.
Nucleophilic Reactivity
There are two primary sites of nucleophilicity in the molecule: the secondary amine and the α-carbon (via its carbanion).
The Amino Group: The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center. Like other secondary amines, it can react with a variety of electrophiles. The nucleophilicity of amines in acetonitrile has been extensively studied and quantified. scilit.comresearchgate.net While specific data for this compound is not available, its reactivity is expected to be comparable to other dialkylamines, though potentially influenced by steric hindrance from the methoxyethyl group and electronic effects from the α-cyano group. researchgate.net
The α-Carbon: As discussed in the previous section, deprotonation of the α-carbon generates a highly reactive, soft nucleophile. acs.org This nitrile-stabilized carbanion readily participates in nucleophilic substitution and addition reactions, attacking a wide range of electrophiles. youtube.com
Electrophilic Reactivity
The primary electrophilic site is the carbon atom of the nitrile group. The significant electronegativity difference between carbon and nitrogen polarizes the C≡N triple bond, imparting a partial positive charge on the carbon atom. fiveable.melibretexts.org This makes it susceptible to attack by nucleophiles. Key reactions involving the electrophilic nitrile carbon include:
Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. libretexts.orgsavemyexams.com The reaction proceeds through an amide intermediate, which, under vigorous conditions, is further hydrolyzed to a carboxylic acid. libretexts.orgorganicchemistrytutor.com Acid catalysis involves initial protonation of the nitrile nitrogen to enhance the carbon's electrophilicity, allowing attack by a weak nucleophile like water. organicchemistrytutor.comchemistrysteps.com Base-catalyzed hydrolysis begins with the direct attack of a strong nucleophile, such as hydroxide (B78521), on the nitrile carbon. chemistrysteps.com
Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents can add to the nitrile carbon to form an imine anion, which upon aqueous workup, hydrolyzes to a ketone. libretexts.orglibretexts.orgyoutube.com
It is noteworthy that the parent compound, aminoacetonitrile (B1212223), is known to be unstable at room temperature due to the incompatibility of the nucleophilic amine and the electrophilic nitrile within the same molecule. wikipedia.org This inherent reactivity suggests that intramolecular interactions could also play a role in the chemistry of its derivatives.
Kinetics and Thermodynamics of Key Reactions
A quantitative understanding of the reactivity of this compound requires an analysis of the kinetics and thermodynamics of its reactions. libretexts.org While specific experimental data for this compound are not readily found in the literature, the principles governing its reactivity can be understood by examining related systems and established kinetic models. ox.ac.ukcolostate.edu
Kinetics
The rates of nucleophilic and electrophilic reactions are determined by factors such as reactant concentrations, temperature, and the presence of catalysts. libretexts.org The nucleophilic strength of the amino group and the corresponding carbanion can be quantitatively assessed using linear free energy relationships, such as the Mayr-Patz equation, log k = s(N + E). acs.orgnih.gov This equation correlates the second-order rate constant (k) of a reaction with the nucleophile-specific parameters N (nucleophilicity) and s (nucleophile sensitivity) and the electrophile-specific parameter E (electrophilicity). scilit.comacs.org
Kinetic studies on various primary and secondary amines in acetonitrile have been used to determine their N and s parameters, allowing for a broad comparison of nucleophilic strength. researchgate.netacs.org Although the parameters for this compound have not been reported, one could estimate its reactivity relative to other amines based on these established scales.
| Amine | N | s | Reference |
|---|---|---|---|
| Pyrrolidine | 18.32 | 0.90 | rsc.org |
| Piperidine | 16.89 | 0.97 | acs.org |
| Morpholine | 15.65 | 0.95 | acs.org |
Note: The N and s parameters are used to predict reaction rates with various electrophiles. Higher N values indicate greater nucleophilicity.
Thermodynamics
The concept of the Marcus intrinsic barrier (Δ‡G₀) is a powerful tool for dissecting the activation energy of a reaction into thermodynamic and intrinsic kinetic components. acs.orgwayne.edu The intrinsic barrier represents the activation energy when the reaction driving force (ΔG) is zero and reflects the structural and electronic reorganization required to reach the transition state. acs.orgnih.govacs.org Reactions with low intrinsic barriers proceed quickly, even with a small thermodynamic driving force. nih.gov Understanding these barriers can help explain the balance between kinetic and thermodynamic control in competing reaction pathways. acs.orgnih.gov
Derivatization and Advanced Functionalization Strategies
Alkylation and Acylation Reactions at the Amine Nitrogen
The secondary amine in 2-[(2-Methoxyethyl)amino]acetonitrile is nucleophilic and can readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing new substituents and building molecular complexity.
Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the resulting acid. This reaction converts the secondary amine into a tertiary amine. For instance, reaction with an alkyl halide (R-X) would yield the corresponding N-alkylated product. While specific studies on this compound are not prevalent, the N-alkylation of related amino acids and their derivatives is a well-established method. Base-mediated alkylation of sulfonamides derived from amino acids is a common strategy to achieve N-alkylation. monash.edu
Acylation: Acylation of the amine nitrogen introduces an acyl group (R-C=O) and is typically achieved using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction forms an amide bond. For example, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. Acetonitrile (B52724) itself can even act as an acetylating agent for amines in the presence of a suitable catalyst, offering a sustainable approach to N-acetylation. mdpi.com The selective N-terminal acylation of peptides and proteins, often involving a Gly-His tag, highlights the precision possible in such modifications. nih.gov
| Reaction Type | Reagents | Product Type |
| Alkylation | Alkyl halide (R-X), Base | Tertiary amine |
| Acylation | Acyl chloride (RCOCl), Base | Amide |
| Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O), Base | Amide |
Transformations of the Nitrile Group (e.g., Hydrolysis to Amides)
The nitrile group (-C≡N) is a valuable functional group that can be transformed into a variety of other functionalities, most notably amides and carboxylic acids through hydrolysis.
The partial hydrolysis of a nitrile yields a primary amide. This transformation can be achieved under both acidic and basic conditions, with careful control of reaction parameters to avoid over-hydrolysis to the carboxylic acid. researchgate.netarkat-usa.org For instance, base-catalyzed hydrolysis with aqueous hydroxide (B78521) proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon. youtube.com While specific conditions for this compound are not detailed in the literature, a mild protocol for the alkaline hydrolysis of nitriles to primary amides using sodium hydroxide in a mixed solvent system (e.g., methanol/dichloromethane) has been developed for other substrates. researchgate.net
Further hydrolysis of the resulting amide under more vigorous acidic or basic conditions would lead to the corresponding carboxylic acid, 2-[(2-methoxyethyl)amino]acetic acid, and ammonia. khanacademy.org
| Transformation | Reagents | Product Functional Group |
| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild conditions) | Amide |
| Full Hydrolysis | H₂O, H⁺ or OH⁻ (strong conditions) | Carboxylic acid |
Cyclization Reactions to Form Nitrogen-Containing Heterocycles
The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic nitrile (upon activation), makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. rsc.orgrsc.org These cyclization reactions are pivotal in medicinal chemistry and materials science, where heterocyclic scaffolds are prevalent. nih.govmdpi.com
While specific cyclization reactions involving this compound are not widely reported, analogous aminonitriles are known to participate in the construction of heterocycles. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, can lead to the formation of cyclic β-enaminonitriles. By analogy, if the molecule were appropriately functionalized with another nitrile or a suitable electrophilic group, intramolecular cyclization could be envisioned.
Furthermore, the amine and nitrile groups can react with external reagents in multi-component reactions to build heterocyclic rings. For example, amidines, which can be conceptually derived from nitriles, are versatile building blocks for synthesizing a wide array of N-heterocycles such as pyrimidines, imidazoles, and triazoles. rsc.org A general strategy for the synthesis of N-fused heterocycles involves the acyl-transfer annulation of heteroaryl ketones, showcasing a modern approach to heterocyclic synthesis. nih.gov
| Heterocycle Type | General Precursors | Potential Reaction Type |
| Pyrimidines | Amidines, β-dicarbonyl compounds | Condensation |
| Imidazoles | Amidines, α-haloketones | Condensation |
| N-fused heterocycles | Heteroaryl ketones, alkyl bromides | Acyl-transfer annulation |
Development of Functionalized Adducts
Beyond the direct transformation of its existing functional groups, this compound can be utilized in the development of more complex functionalized adducts. This can be achieved through reactions that involve both the amine and the nitrile group, or by sequential modifications.
For example, the amine can be derivatized to introduce a new reactive handle, which can then undergo further chemistry. An example from a related field is the synthesis of N-(2-hydroxyethyl)amide derivatives, which have shown biological activity. nih.gov While not starting from an aminonitrile, this illustrates the utility of the N-(2-hydroxyethyl) structural motif in creating functional molecules.
In another example, the cyclization of N-acetyl-N-(ortho-chlorophenyl)-4-aminobut-2-enenitrile with zerovalent nickel complexes demonstrates how a more complex aminonitrile can be used to form cyclic structures through transition-metal catalysis. rsc.org Although this substrate is more elaborate than this compound, the principle of utilizing the aminonitrile framework for constructing complex adducts is transferable.
Role As a Synthetic Intermediate and Building Block
Integration into Complex Organic Scaffolds (e.g., Indazolylacrylamide Derivatives)
The structural motif of 2-[(2-Methoxyethyl)amino]acetonitrile, specifically the N-(2-methoxyethyl)amino group, is a key component in the synthesis of complex organic molecules such as Indazolylacrylamide derivatives. These derivatives have been investigated for their potential as inhibitors of serum and glucocorticoid-regulated kinase (SGK-1), which is implicated in various diseases.
In the synthesis of these complex scaffolds, the precursor 2-methoxyethanamine is utilized to introduce the (2-methoxyethyl)amino moiety. For example, in the preparation of (2E)-3-(1H-indazol-3-yl)-N-(3-methoxy-4-{2-[(2-methoxyethyl)amino]-ethoxy}phenyl)-2-propenamide, 2-methoxyethanamine is reacted with a suitable intermediate to form the final complex structure. This reaction demonstrates the role of the N-(2-methoxyethyl)amino group as a crucial building block that is incorporated into a larger, pharmacologically relevant molecule. The methoxyethyl group in this context can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for its biological activity.
| Intermediate | Reaction | Product Moiety | Application |
| 2-Methoxyethanamine | Nucleophilic substitution | (2-Methoxyethyl)amino | Synthesis of SGK-1 inhibitors |
| Indazolylacrylamide core | Amine coupling | N-substituted acrylamide | Construction of complex drug candidates |
Utility in the Synthesis of Heterocyclic (Alkyl) Amines
Aminoacetonitrile (B1212223) and its derivatives are established precursors for the synthesis of nitrogen-containing heterocycles. The presence of both a nucleophilic amine and an electrophilic nitrile group in this compound makes it a suitable candidate for intramolecular or intermolecular cyclization reactions to form various heterocyclic rings.
One general and powerful method for constructing sulfur-containing heterocycles involves the reaction of amines with carbon disulfide. Compounds with an amino group react in the presence of a base with carbon disulfide to yield dithiocarbamates researchgate.net. These dithiocarbamate intermediates are versatile building blocks for a variety of heterocyclic systems researchgate.net. For instance, the reaction of α-aminonitriles with carbon disulfide has been explored for the synthesis of heterocyclic structures rsc.org.
Applying this strategy, this compound can react with carbon disulfide to form a dithiocarbamate. This intermediate can then undergo cyclization with a suitable dielectrophile, such as an α-haloketone or α-haloester, to furnish substituted thiazolidine or thiazolidinone rings. This synthetic route highlights the utility of this compound as a precursor for generating functionalized heterocyclic systems, which are prevalent core structures in many areas of medicinal chemistry.
| Reactant 1 | Reactant 2 | Intermediate | Potential Heterocyclic Product |
| This compound | Carbon Disulfide (CS₂) | N-(cyanomethyl)-N-(2-methoxyethyl)dithiocarbamate | Thiazolidinones, Thiazolidines |
| α-Aminonitriles | Carbon Disulfide (CS₂) | Dithiocarbamates | Sulfur-containing heterocycles |
Application in the Construction of Peptide and Peptidomimetic Structures
Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved properties, such as enhanced stability against proteolytic degradation. Peptoids, or oligomers of N-substituted glycines, are a major class of peptidomimetics. The synthesis of peptoids allows for precise control over the monomer sequence and side-chain chemistry, enabling the creation of novel materials and therapeutic agents acs.orgpeptoids.orgnih.gov.
The compound this compound serves as a direct synthetic precursor to the peptoid monomer N-(2-methoxyethyl)glycine (Nme). Hydrolysis of the nitrile functional group in this compound yields the corresponding carboxylic acid, N-(2-methoxyethyl)glycine. This monomer can then be incorporated into a growing peptoid chain using the established solid-phase submonomer synthesis method acs.orgrsc.org. In this method, a two-step cycle of acylation with bromoacetic acid followed by nucleophilic displacement with a primary amine is used to add each N-substituted glycine (B1666218) unit acs.orgrsc.org.
The N-(2-methoxyethyl) side chain is achiral and can influence the conformational properties and solubility of the resulting peptoid oligomer. Its inclusion in peptoid sequences has been documented in the synthesis of complex peptoid structures, demonstrating its utility as a building block in this field jst.go.jp.
| Precursor Compound | Transformation | Resulting Monomer | Application |
| This compound | Nitrile Hydrolysis | N-(2-methoxyethyl)glycine (Nme) | Peptoid Synthesis |
| Bromoacetic Acid + Primary Amine | Submonomer Synthesis | N-substituted glycine | General Peptoid Construction |
Contribution to Prodrug Synthesis
A prodrug is an inactive compound that is converted into a pharmacologically active drug in vivo through metabolic processes. This strategy is widely used to overcome undesirable drug properties such as poor solubility, low permeability, or rapid metabolism nih.govinnpharmacotherapy.com. Amino acids are frequently used as "promoieties," which are carrier groups that are attached to a parent drug to form a prodrug nih.govnih.gov. These amino acid promoieties are typically cleaved in vivo by enzymes like esterases or amidases to release the active drug.
Through hydrolysis, this compound is converted to N-(2-methoxyethyl)glycine. This N-substituted amino acid possesses the necessary functional groups (an amine and a carboxylic acid) to be utilized as a promoiety in prodrug design. It can be covalently linked to a parent drug molecule, for example, by forming an ester bond with a hydroxyl group or an amide bond with an amine group on the drug.
The resulting prodrug would exhibit modified physicochemical properties conferred by the N-(2-methoxyethyl)glycine moiety, potentially leading to improved aqueous solubility or enhanced transport across biological membranes via amino acid transporters. Once absorbed and distributed in the body, the connecting ester or amide bond would be enzymatically cleaved, releasing the active parent drug at the desired site of action. This approach leverages the biocompatibility of amino acid derivatives to improve the pharmacokinetic profile of therapeutic agents nih.gov.
| Parent Drug Functional Group | Linker Type | Promoiety | Goal of Prodrug Strategy |
| Hydroxyl (-OH) | Ester | N-(2-methoxyethyl)glycine | Improve solubility, permeability |
| Amine (-NH₂) | Amide | N-(2-methoxyethyl)glycine | Enhance stability, targeted delivery |
| Carboxyl (-COOH) | Anhydride (B1165640)/Ester | N-(2-methoxyethyl)glycine | Mask polarity, improve absorption |
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of 2-[(2-Methoxyethyl)amino]acetonitrile, distinct signals corresponding to the different proton environments are expected. The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) would likely appear as a singlet. The protons of the ethylenediamine (B42938) backbone would present as two triplets, corresponding to the -NH-CH₂- and -CH₂-O- groups. The methoxy (B1213986) group (-OCH₃) protons would yield a sharp singlet, typically the most upfield signal. A broad singlet corresponding to the secondary amine proton (-NH-) is also anticipated, and its chemical shift can be influenced by solvent and concentration.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, distinct peaks are expected for the nitrile carbon (-CN), the two methylene carbons of the ethyl group (-NH-CH₂- and -CH₂-O-), the acetonitrile methylene carbon (-CH₂CN), and the methoxy carbon (-OCH₃). The chemical shifts of these carbons provide confirmatory evidence of the compound's structure.
| ¹H-NMR Predicted Data | |
| Proton Type | Predicted Chemical Shift (ppm) |
| -NH- | Broad singlet |
| -CH₂CN | Singlet |
| -NH-CH₂- | Triplet |
| -CH₂-O- | Triplet |
| -OCH₃ | Singlet |
| ¹³C-NMR Predicted Data | |
| Carbon Type | Predicted Chemical Shift (ppm) |
| -CN | ~115-120 |
| -CH₂-O- | ~70-75 |
| -OCH₃ | ~58-60 |
| -NH-CH₂- | ~45-50 |
| -CH₂CN | ~35-40 |
Note: The data in the tables are predicted values and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₅H₁₀N₂O), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 114.15 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
Analysis of the fragmentation pattern in the mass spectrum provides further structural verification. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-C and C-N bonds. Expected fragments could include the loss of the cyanomethyl group (•CH₂CN) or the methoxyethyl group (•CH₂CH₂OCH₃).
| Mass Spectrometry Data | |
| Parameter | Value |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| Predicted [M+H]⁺ | 115.0866 |
| Common Fragment Ions (m/z) | [M-40]⁺ (loss of •CH₂CN), [M-59]⁺ (loss of •CH₂CH₂OCH₃) |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A key feature would be the nitrile (C≡N) stretching vibration, which typically appears as a sharp, medium-intensity band around 2240-2260 cm⁻¹. The N-H stretching of the secondary amine would be observed as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups will be present just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would appear as a strong band in the 1070-1150 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is also typically strong and sharp in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl groups are also usually prominent.
| Key Vibrational Frequencies | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Alkyl) | 2850-2960 |
| C≡N Stretch (Nitrile) | 2240-2260 |
| C-O-C Stretch (Ether) | 1070-1150 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and conformational details. To date, a crystal structure for this specific compound has not been reported in publicly accessible databases. Such a study would require the growth of a suitable single crystal, which can be a challenging process.
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reactants, byproducts, and impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape, would likely provide good separation. Detection could be achieved using a UV detector, although the chromophores in this molecule are not particularly strong.
Gas Chromatography (GC): Gas chromatography is another powerful tool for purity assessment, particularly for volatile and thermally stable compounds. Due to the presence of the polar amine group, derivatization may sometimes be employed to improve peak shape and reduce tailing. However, with modern polar capillary columns, direct analysis is often feasible. A column with a polyethylene (B3416737) glycol (wax) or a modified polysiloxane stationary phase would be appropriate. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would offer high sensitivity for this nitrogen-containing compound. Coupling GC with mass spectrometry (GC-MS) would allow for the identification of any impurities present.
| Chromatographic Methods | |
| Technique | Typical Conditions |
| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV |
| GC | Column: Polar capillary (e.g., wax); Carrier Gas: Helium; Detector: FID or NPD |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 2-[(2-Methoxyethyl)amino]acetonitrile, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be the standard approach to predict its geometry, energy, and other electronic properties. Such studies would provide a theoretical framework to complement experimental findings.
Electronic Structure and Reactivity Predictions (e.g., NBO Analysis, Intramolecular Charge Transfer)
Understanding the electronic structure is key to predicting a molecule's reactivity. Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, orbital interactions, and intramolecular bonding. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization. It would also quantify hyperconjugative interactions, such as those between lone pairs on the nitrogen and oxygen atoms and adjacent antibonding orbitals, which contribute to the molecule's stability. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into its reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability and reactivity. These analyses could also shed light on potential intramolecular charge transfer processes within the molecule.
Spectroscopic Property Simulations and Validation
A significant application of computational chemistry is the simulation of spectroscopic data. By calculating vibrational frequencies using methods like DFT, a theoretical infrared (IR) and Raman spectrum can be generated. Similarly, by calculating the magnetic shielding of the nuclei, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be predicted. These simulated spectra can then be compared with experimental data. This comparison serves a dual purpose: it validates the accuracy of the computational method and the optimized geometry, and it aids in the precise assignment of experimental spectral peaks to specific molecular vibrations or nuclei.
Reaction Pathway and Transition State Analysis
Computational chemistry can also be used to explore the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. By mapping the potential energy surface, researchers can identify the most likely reaction pathways. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate, and calculating the activation energies. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes or predicting potential degradation pathways.
Biological and Pharmaceutical Research Applications of Derivatives
Antihelmintic Activity of Aminoacetonitrile (B1212223) Derivatives (e.g., Monepantel)
Aminoacetonitrile derivatives (AADs) represent a modern class of synthetic anthelmintics with a broad spectrum of activity against gastrointestinal nematodes. researchgate.networmboss.com.au A key feature of AADs is their effectiveness against nematode strains that have developed resistance to other major classes of anthelmintics, such as benzimidazoles, imidazothiazoles, and macrocyclic lactones. wormboss.com.aunih.gov
The most prominent example of this class is Monepantel (B609222). researchgate.net This compound has demonstrated high efficacy against both larval and adult stages of various pathogenic nematode species. d-nb.infonih.gov Studies in sheep have shown that Monepantel is effective against a wide range of important gastrointestinal nematodes. science.gov
The mechanism of action for AADs is distinct from older anthelmintics. researchgate.net They function by targeting a unique, nematode-specific clade of nicotinic acetylcholine (B1216132) receptor (nAChR) subunits, specifically ACR-23. researchgate.netresearchgate.net Monepantel acts as a positive allosteric modulator of this receptor. researchgate.net This binding action forces the ion channel to open and remain open, leading to an uncontrolled influx of ions. researchgate.net The resulting depolarization of muscle cells causes paralysis and eventual death of the nematode. researchgate.net This unique target in nematodes is absent in mammals, which contributes to the favorable safety profile of these compounds. researchgate.net
Despite the initial success of Monepantel, the emergence of resistance has been reported in some nematode populations, underscoring the ongoing need for research and development in this area. rsc.org
| Nematode Species | Efficacy (%) | Host |
|---|---|---|
| Haemonchus contortus | >99 | Sheep |
| Trichostrongylus colubriformis | >99 | Sheep |
| Teladorsagia circumcincta | >99 | Sheep |
| Cooperia spp. | 100 | Cattle |
| Ostertagia spp. | 100 | Cattle |
| Oesophagostomum spp. | 22-74 | Cattle |
In Vitro Enzyme Inhibition Studies (from related compounds)
Beyond their primary application as anthelmintics, derivatives of aminoacetonitrile, such as Monepantel, have been investigated for their effects on other biological pathways, revealing inhibitory activity against certain enzymes, particularly in the context of cancer research.
In preclinical models of human ovarian cancer, Monepantel has been shown to inhibit the mTOR (mammalian target of rapamycin) pathway, a crucial regulator of cell metabolism, growth, and survival. nih.govcrick.ac.uk The inhibition of the mTOR pathway is a key mechanism in the anti-cancer properties of Monepantel. nih.gov Specifically, it has been observed to suppress the mTOR/p70S6K signaling pathway. nih.gov
Further studies into the anticancer effects of Monepantel have revealed its influence on cell cycle regulation. In vitro treatment of ovarian cancer cells with Monepantel resulted in a G1 phase cell cycle arrest. science.gov This was associated with a reduction in the levels of cyclins D1 and A, and cyclin-dependent kinases (CDKs) 2 and 4. science.gov Additionally, Monepantel treatment has been shown to induce the cleavage of poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. science.govfigshare.com
It is important to note that these enzyme inhibition studies were conducted with Monepantel, a complex derivative, and the findings are primarily in the context of oncology, a field distinct from its use as an anti-parasitic agent.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
The development of potent aminoacetonitrile derivatives like Monepantel was the result of extensive structure-activity relationship (SAR) studies. nih.gov These studies involve synthesizing a large number of analogues of a lead compound and evaluating how chemical modifications affect their biological activity. This process allows for the optimization of the compound's efficacy and other pharmacological properties. nih.gov In the development of this class of anthelmintics, it was discovered that only the (S)-enantiomer of the chiral center possessed the desired antiparasitic activity. researchgate.net
Recent research has continued to explore the SAR of this class by creating novel analogues. For instance, a study involving the synthesis of metallocenyl analogues of Monepantel provided insights into how the incorporation of organometallic moieties influences anti-parasitic activity. rsc.org In this study, ferrocenyl and ruthenocenyl groups were incorporated into the Monepantel structure. rsc.org
The results showed that some of the ferrocenyl derivatives displayed moderate nematocidal activity against Haemonchus contortus and Trichostrongylus colubriformis. rsc.org In contrast, the corresponding ruthenocenyl analogues were inactive against these species. rsc.org Interestingly, when tested against Dirofilaria immitis (canine heartworm), two of the ruthenocenyl compounds showed moderate activity, while the equivalent ferrocenyl derivatives were inactive. rsc.org
| Compound Type | Modification | Activity against H. contortus & T. colubriformis | Activity against D. immitis |
|---|---|---|---|
| Ferrocenyl Derivative | Incorporation of Ferrocene | Moderate | Inactive |
| Ruthenocenyl Derivative | Incorporation of Ruthenocene | Inactive | Moderate |
These findings highlight the sensitivity of the biological activity to structural changes in the molecule and demonstrate the potential for creating derivatives with altered or novel activity profiles.
Development of Novel Biologically Active Scaffolds
The aminoacetonitrile core structure is a versatile scaffold in medicinal chemistry, serving as a starting point for the synthesis of a wide range of biologically active molecules. nih.gov Its bifunctional nature, containing both an amine and a nitrile group, allows for diverse chemical modifications and the construction of various heterocyclic compounds. d-nb.info
The utility of the aminoacetonitrile scaffold extends beyond anthelmintics. Research has demonstrated that derivatives can be synthesized to possess antibacterial, antifungal, and insecticidal properties. nih.gov Furthermore, the nitrile group itself is a recognized pharmacophore in drug design, often used as a bioisostere for ketones and capable of forming key interactions with biological targets. nih.gov
While the primary success of the aminoacetonitrile scaffold has been in the development of the AAD class of anthelmintics, its inherent chemical tractability suggests a broader potential. The synthesis of novel derivatives continues to be an active area of research, with the aim of exploring new therapeutic applications. For example, the aminoacetonitrile moiety has been used as a precursor for the synthesis of nitrogen-rich, energetic compounds. science.gov The adaptability of this scaffold, combined with the proven biological activity of its derivatives, positions it as a valuable platform for the future discovery and development of new therapeutic agents.
Astrochemical and Prebiotic Chemistry Significance of Aminoacetonitriles
Proposed Formation Pathways in Interstellar Medium
A comprehensive review of scientific literature and databases reveals no specific proposed formation pathways for 2-[(2-Methoxyethyl)amino]acetonitrile in the interstellar medium. Research in astrochemical formation pathways of nitriles has predominantly focused on simpler, unsubstituted aminoacetonitriles. Consequently, there is no available data or theoretical modeling that describes the specific reactions or environmental conditions that would lead to the synthesis of this compound in astronomical environments.
Role as Precursors to Prebiotic Molecules (e.g., Glycine)
There is currently no scientific literature that discusses or investigates the role of this compound as a precursor to prebiotic molecules such as glycine (B1666218) or other amino acids. The body of research on prebiotic chemistry has not yet extended to this particular substituted aminoacetonitrile (B1212223). Therefore, its potential to hydrolyze or otherwise transform into molecules of biological significance under plausible prebiotic conditions remains unexamined.
Detection and Spectroscopic Signatures in Astronomical Environments
No detections of this compound have been reported in any astronomical environments. Furthermore, a search for its spectroscopic signatures (e.g., rotational or vibrational spectra) necessary for its identification via radio astronomy or infrared spectroscopy has not yielded any published laboratory data. As such, there are no known spectroscopic signatures that would currently allow for its detection in interstellar clouds, protoplanetary disks, or other celestial objects.
Patent Landscape and Intellectual Property
Impact of Patenting on Academic Research and Development
The patenting of chemical compounds and processes has a multifaceted impact on academic research and development. On one hand, patents can serve as a vital mechanism for translating academic discoveries into tangible products and technologies by providing the exclusivity necessary to attract investment for further development and commercialization. youtube.com Universities and public research institutions are increasingly encouraged to patent their inventions to foster economic growth and ensure that publicly funded research benefits society. google.com
Furthermore, the presence of a dense landscape of patents, often referred to as "patent thickets," can create barriers to research. Academic researchers may find it difficult to navigate the complex web of existing patents, and the fear of infringing on these patents can stifle innovation and discourage research in certain areas. Freedom-to-operate analyses can be costly and time-consuming for academic institutions. youtube.com
Collaboration between academia and industry, while often fruitful, can also be complicated by intellectual property issues. google.com Negotiations over patent rights and licensing agreements can be complex and may sometimes lead to conflicts of interest. Despite these challenges, there is a growing recognition of the importance of fostering effective partnerships between universities and industry to bridge the gap between basic research and commercial application. google.com
Strategic Considerations for Future Intellectual Property
For a compound like 2-[(2-Methoxyethyl)amino]acetonitrile, which appears to have a relatively sparse and specific patent landscape, several strategic considerations for future intellectual property are pertinent.
A primary strategy would be to explore and patent novel and non-obvious derivatives of the compound. This could involve modifications to the chemical structure to enhance specific properties or to develop compounds with new applications. By building a portfolio of patents around a core structure, a "patent fence" can be created, making it more difficult for competitors to design around the core invention.
Another key consideration is the patenting of new synthetic routes or improvements to existing ones. A more efficient, cost-effective, or environmentally friendly method for producing this compound could be a valuable piece of intellectual property. Process patents can provide a significant competitive advantage, even if the final compound is not itself novel.
Furthermore, identifying and patenting new uses for the compound is a crucial strategy. If novel applications for this compound are discovered, for example, in materials science, electronics, or as a new pharmaceutical intermediate, these new uses could be patentable. This approach can extend the commercial life of a compound and open up new market opportunities.
For academic researchers, a defensive publication strategy could be considered. This involves publicly disclosing an invention to establish prior art, thereby preventing others from obtaining a patent on that invention. This approach can ensure that the knowledge remains in the public domain and is freely available for others to use and build upon, which aligns with the principles of open science.
Finally, in an increasingly collaborative research environment, open innovation models offer an alternative to traditional, closed intellectual property strategies. These models involve sharing knowledge and intellectual property with external partners to accelerate innovation. For a compound with a seemingly limited patent history, a collaborative approach could be a powerful way to explore its full potential.
Future Research Directions
Emerging Synthetic Methodologies and Catalytic Approaches
The synthesis of α-aminonitriles, including 2-[(2-Methoxyethyl)amino]acetonitrile, has traditionally been dominated by the Strecker reaction. mdpi.com While effective, this method often requires toxic cyanide reagents and can have limitations. nih.gov Future research will likely focus on developing more efficient, sustainable, and enantioselective synthetic routes.
Emerging strategies that could be applied or further optimized for the synthesis of this compound and its derivatives include:
Organocatalysis: The use of small organic molecules as catalysts has gained significant traction for α-aminonitrile synthesis. mdpi.com These methods can offer high enantioselectivity and avoid the use of toxic metals. bohrium.com Research could focus on designing specific organocatalysts, such as chiral Brønsted acids or thiourea (B124793) derivatives, for the asymmetric synthesis of chiral analogs of this compound. mdpi.com
Photocatalysis and C-H Functionalization: Recent advances have enabled the direct cyanation of C(sp³)–H bonds under mild photocatalytic conditions. organic-chemistry.org This approach represents a highly attractive and atom-economical alternative to traditional methods. bohrium.com Future studies could explore the direct C-H cyanation of N-(2-methoxyethyl)amines to streamline the synthesis of the target compound.
Greener Cyanide Sources: A significant drawback of many cyanation reactions is the use of highly toxic hydrogen cyanide or its salts. nih.gov Research is moving towards the development and application of safer, non-toxic cyanide sources. rsc.org Methodologies that generate cyanide in situ from less hazardous precursors, such as from the S-oxidation of potassium thiocyanate (B1210189) or the rearrangement of aryl/alkylidene malononitriles, could be adapted for the synthesis of this compound. organic-chemistry.org Another green alternative involves ammonium-catalyzed reactions of aminoacetonitrile (B1212223), which avoids cyanation reagents altogether. nih.gov
| Methodology | Key Advantages | Potential for this compound Synthesis | References |
|---|---|---|---|
| Traditional Strecker Reaction | Well-established, versatile | Standard route, but with potential for improvement in safety and efficiency. | mdpi.comacs.org |
| Organocatalytic Synthesis | High enantioselectivity, metal-free, milder conditions | Development of specific catalysts for asymmetric synthesis of chiral derivatives. | mdpi.com |
| Photocatalytic C-H Cyanation | High atom economy, direct functionalization, mild conditions | A more direct and sustainable route from readily available amine precursors. | bohrium.comorganic-chemistry.org |
| Use of Greener Cyanide Sources | Improved safety, reduced environmental impact | Enhancing the sustainability of the synthesis by avoiding highly toxic reagents. | organic-chemistry.orgrsc.org |
Exploration of Unconventional Reactivity Patterns
Beyond its role as a synthetic intermediate, the chemical reactivity of this compound itself warrants deeper investigation. α-Aminonitriles are known for their diverse reactivity, acting as valuable building blocks in organic synthesis. nih.gov They can serve as precursors to iminium ions, α-amino carbanions, or acyl anion equivalents, making them useful in the synthesis of various nitrogen-containing heterocycles and natural products. uni-mainz.deresearchgate.netresearchgate.net
Future research should aim to uncover unconventional reactivity patterns influenced by the N-(2-methoxyethyl) substituent. Areas for exploration include:
Intramolecular Cyclization Reactions: The presence of the ether oxygen in the methoxyethyl chain could facilitate novel intramolecular cyclization reactions under specific conditions, leading to unique heterocyclic scaffolds.
Masked Dipole Reactivity: Investigating the ability of the compound to act as a masked 1,3- or 1,4-dipole in cycloaddition reactions could open pathways to complex cyclic amines.
Reaction with Aminothiols: α-aminonitriles can react with aminothiols like cysteine to form thiazolines, which can then hydrolyze to dipeptides. nih.gov This reactivity could be explored in the context of prebiotic chemistry or for the synthesis of peptide analogs. nih.gov
New Biological Targets and Therapeutic Areas for Derivatives
Derivatives of aminonitriles have shown significant promise in various therapeutic areas. researchgate.net The core structure is a key component in several pharmacologically active compounds, including inhibitors of cysteine proteases and anthelmintic agents. acs.orgnih.gov The discovery of amino-acetonitrile derivatives (AADs) as a new class of anthelmintics highlights the potential of this chemical family. nih.govnih.govresearchgate.networmboss.com.au
Future research should focus on synthesizing and screening a library of derivatives of this compound to identify new biological targets and therapeutic applications. The N-(2-methoxyethyl) group may confer favorable pharmacokinetic properties, such as improved solubility or metabolic stability.
Potential areas for investigation include:
Anthelmintic Agents: Building on the success of monepantel (B609222) and other AADs, novel derivatives could be designed to target parasitic nematodes, including those resistant to existing drug classes. nih.govresearchgate.net
Protease Inhibitors: N-acylated α-aminonitriles are known mechanism-based inhibitors of serine and cysteine proteases, such as cathepsins, which are targets for diseases like osteoporosis. acs.orgnih.gov Derivatives could be developed as potent and selective inhibitors for various proteases implicated in human diseases.
Anticancer and Antimicrobial Agents: Aminonitrile-containing compounds have demonstrated anticancer, antibacterial, and antiviral properties. mdpi.com Systematic screening of derivatives against various cancer cell lines and microbial strains could reveal new leads for drug development. researchgate.net
Dipeptidyl Peptidase (DPP) Inhibitors: Several α-amino nitrile compounds, such as vildagliptin (B1682220) and saxagliptin, are potent inhibitors of DPP-IV, a key target in the treatment of type 2 diabetes. nih.gov This provides a strong rationale for exploring derivatives of this compound in this therapeutic area.
| Therapeutic Area | Potential Biological Target(s) | Rationale/Key Examples | References |
|---|---|---|---|
| Anthelmintics | Nematode-specific receptors | Success of the Amino-Acetonitrile Derivative (AAD) class (e.g., Monepantel). | nih.govnih.govresearchgate.net |
| Oncology | Various (e.g., tumor-specific enzymes) | Known anticancer activity of some α-aminonitriles like saframycin A. | mdpi.comresearchgate.net |
| Anti-inflammatory/Osteoporosis | Cysteine Proteases (e.g., Cathepsins) | Nitrile warhead can form a reversible covalent bond with the active site cysteine. | acs.orgnih.gov |
| Diabetes | Dipeptidyl Peptidase IV (DPP-IV) | Marketed drugs like Vildagliptin and Saxagliptin feature an aminonitrile core. | nih.gov |
Integration with Computational Design and Machine Learning in Discovery
The discovery and optimization of new drugs is a complex and costly process. nih.gov Integrating computational design and machine learning (ML) offers a powerful strategy to accelerate the exploration of the chemical space around this compound. nih.govcam.ac.ukyoutube.com
Future research directions leveraging these technologies include:
In Silico Library Design and Virtual Screening: Computational tools can be used to design vast virtual libraries of derivatives. researchgate.net These libraries can then be screened against structural models of biological targets to identify promising candidates for synthesis and experimental testing. This approach can prioritize compounds with higher probabilities of being active, saving time and resources. nih.gov
Predictive Modeling (ADMET/QSAR): Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. youtube.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate chemical structures with biological activity, guiding the design of more potent compounds.
De Novo Drug Design: Generative ML models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like target binding affinity and drug-likeness. researchgate.net
Unnatural Amino Acid Design: Computational methods have successfully been used to design proteins that incorporate unnatural amino acids. nih.gov Derivatives of this compound could be computationally evaluated as novel building blocks for peptide macrocycles or other constrained peptides with unique structural and functional properties. bakerlab.org
By combining these cutting-edge computational approaches with advanced synthetic methodologies and biological screening, the full therapeutic potential of derivatives based on the this compound scaffold can be systematically and efficiently explored.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(2-Methoxyethyl)amino]acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methoxyethylamine with haloacetonitrile derivatives (e.g., chloroacetonitrile) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux yields the target compound. Catalytic bases like triethylamine improve reaction efficiency by neutralizing acidic byproducts. Optimization of stoichiometry (e.g., 1:1.2 molar ratio of amine to haloacetonitrile) and temperature (70–100°C) is critical to achieving yields >80% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the methoxyethyl and nitrile groups. The methoxy proton typically resonates at δ 3.2–3.4 ppm, while the nitrile carbon appears at δ 115–120 ppm.
- IR : A strong absorption band at ~2240 cm confirms the C≡N stretch.
- Mass Spectrometry : ESI-MS or GC-MS with accurate mass analysis validates molecular ion peaks (e.g., [M+H] at m/z 145.1) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal/ocular exposure.
- Store in airtight containers under inert gas (N/Ar) to prevent hydrolysis.
- Incompatible with strong oxidizers (e.g., HNO) and acids due to nitrile reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and a 6-31G* basis set accurately models the compound’s HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. The methoxy group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic reactivity. Validation against experimental IR/NMR data is critical to address discrepancies arising from basis set limitations .
Q. How do crystallographic techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software packages (e.g., SHELXL) provides precise bond lengths and angles. For example, the C–N bond in the methoxyethylamino group typically measures 1.45–1.48 Å. Twinning or poor crystal quality can be mitigated by solvent screening (e.g., ethyl acetate/hexane) and slow evaporation .
Q. What strategies address contradictions in reactivity data between experimental and computational studies?
- Methodological Answer :
- Experimental Validation : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions.
- Computational Refinement : Use higher-level theories (e.g., MP2 or CCSD(T)) or solvent-effect models (e.g., PCM) to improve agreement with observed kinetics. For example, discrepancies in nitrile hydrolysis rates may arise from solvent polarity effects not captured in gas-phase DFT calculations .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- Methodological Answer :
- LC-MS/Purification : Monitor reactions with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect intermediates like imine byproducts.
- Process Optimization : Adjust reaction time and temperature to suppress over-alkylation. For instance, reducing reaction time from 24h to 12h decreased dimerization by 30% in related acetonitrile derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
